4-(Cyclopropanecarbonyl)piperazine-1-carboximidamide
Overview
Description
“4-(Cyclopropanecarbonyl)piperazine-1-carboximidamide” is a compound that has been mentioned in patents related to pharmaceutical formulations . It is used in the formulation of drugs in a solid dispersion with a matrix polymer that exhibits low hygroscopicity and high softening temperature, such as copovidone . This compound is used to increase the bioavailability of the drug .
Synthesis Analysis
The synthesis of piperazine derivatives, which includes “this compound”, has been discussed in recent literature . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C24H23FN4O3 . The InChI code for this compound is 1S/C24H23FN4O3/c25-20-8-5-15 (14-21-17-3-1-2-4-18 (17)22 (30)27-26-21)13-19 (20)24 (32)29-11-9-28 (10-12-29)23 (31)16-6-7-16/h1-5,8,13-14,16,26H,6-7,9-12H2, (H,27,30) .Mechanism of Action
Target of Action
The primary targets of 4-(Cyclopropanecarbonyl)piperazine-1-carboximidamide are the enzymes Poly (ADP-ribose) Polymerase-1 (PARP-1) and PARP-2 . These enzymes play a crucial role in the cellular response to DNA damage, making them important targets for cancer therapy .
Mode of Action
This compound interacts with its targets by inhibiting the activity of both PARP-1 and PARP-2 . This inhibition prevents these enzymes from recognizing and binding to DNA single or double-strand breaks, thereby disrupting the DNA damage response .
Biochemical Pathways
The inhibition of PARP-1 and PARP-2 by this compound affects the DNA damage response pathway . Normally, these enzymes are rapidly activated following DNA damage, where they bind to DNA breaks and produce long chains of poly (ADP-ribose) (PAR) within the cell nucleus . This activity is central to the DNA repair process and other cellular functions, including gene amplification and transcriptional regulation, cell division, differentiation, apoptosis, and chromosome stability .
Pharmacokinetics
The pharmacokinetic properties of this compound include good oral bioavailability and a favorable pharmacokinetic profile . These properties contribute to the compound’s bioavailability, making it effective in vivo .
Result of Action
The inhibition of PARP-1 and PARP-2 by this compound results in the disruption of the DNA damage response . This disruption can lead to the death of cancer cells, particularly those deficient in BRCA1 and BRCA2 . The compound shows standalone activity against BRCA1-deficient breast cancer cell lines .
Biochemical Analysis
Biochemical Properties
4-(Cyclopropanecarbonyl)piperazine-1-carboximidamide plays a significant role in biochemical reactions, particularly in the modulation of enzyme activity. It has been observed to interact with enzymes such as poly (ADP-ribose) polymerase (PARP), which is involved in DNA repair mechanisms . The compound binds to the active site of PARP, inhibiting its activity and thereby affecting DNA repair processes. Additionally, this compound interacts with various proteins and biomolecules, influencing cellular signaling pathways and metabolic processes.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of PARP activity by this compound leads to the accumulation of DNA damage, triggering cell cycle arrest and apoptosis in certain cell types . This compound also affects cellular metabolism by altering the levels of key metabolites and influencing metabolic flux.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the catalytic domain of PARP, inhibiting its enzymatic activity and preventing the formation of poly (ADP-ribose) chains . This inhibition disrupts DNA repair processes and leads to the accumulation of DNA damage. Additionally, this compound may influence gene expression by modulating the activity of transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its activity may degrade over extended periods. Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of PARP activity and persistent DNA damage in cells . These effects highlight the importance of considering the temporal dynamics of the compound in experimental designs.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits PARP activity without causing significant toxicity . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity. These findings underscore the need for careful dosage optimization in preclinical studies to balance efficacy and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with enzymes and cofactors. The compound affects the activity of enzymes involved in DNA repair and cellular metabolism, leading to changes in metabolic flux and metabolite levels . These interactions highlight the compound’s potential to modulate metabolic pathways and influence cellular homeostasis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s distribution is influenced by its physicochemical properties, such as solubility and molecular weight . Studies have shown that this compound can accumulate in specific cellular compartments, affecting its localization and activity.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, this compound may localize to the nucleus, where it interacts with nuclear proteins and influences DNA repair processes. Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Properties
IUPAC Name |
4-(cyclopropanecarbonyl)piperazine-1-carboximidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O/c10-9(11)13-5-3-12(4-6-13)8(14)7-1-2-7/h7H,1-6H2,(H3,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWBCMKGDIDGBEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCN(CC2)C(=N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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